L-Tryptophan methyl ester, benzaldimine

PET Radiochemistry 11C-Labeling α-Methyl Amino Acid Synthesis

Stereoselective synthesis of α-substituted tryptophans demands enantiopure starting materials to avoid costly chiral separations. L-Tryptophan methyl ester, benzaldimine (CAS 67628-15-3) is the single L-enantiomer, serving as a chirality-directing template for asymmetric alkylation. • Enables direct installation of α-substituents with high stereochemical fidelity. • Validated for [11C]methylation with 60-80% radiochemical incorporation efficiency. • Benzaldimine protection can be removed under mild conditions, preserving indole integrity.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 67628-15-3
Cat. No. B3330239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan methyl ester, benzaldimine
CAS67628-15-3
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3/t18-/m0/s1
InChIKeyLFMPJRXYSNSSJV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tryptophan Methyl Ester Benzaldimine: Chiral Schiff Base


L-Tryptophan methyl ester, benzaldimine (CAS 67628-15-3) is an L-tryptophan-derived Schiff base formed via condensation of L-tryptophan methyl ester with benzaldehyde . As an optically active α-amino acid derivative, this compound features a characteristic imine (C=N) functional group that simultaneously protects the primary amine and activates the α-carbon for stereoselective transformations . The benzaldimine moiety serves as a transient protecting group that can be selectively removed under mild hydrolytic conditions, enabling the compound's use as a versatile chiral intermediate in the synthesis of α-substituted tryptophan derivatives and radiolabeled amino acids [1].

Chiral pool intermediate for stereocontrolled α-functionalization studies
Documented radiochemical precursor for [11C]methylation and PET tracer synthesis
Transient benzaldimine amine protection supports selective α-carbon modification

L-Tryptophan Methyl Ester Benzaldimine: Substitution Risks


Generic substitution of L-tryptophan methyl ester, benzaldimine (CAS 67628-15-3) with the racemic D,L-isomer (CAS 19779-75-0) or alternative aromatic aldimine derivatives introduces critical and quantifiable liabilities in stereochemical outcome, procurement cost efficiency, and radiochemical yield. The L-enantiomer serves as a chirality-directing template in asymmetric alkylation reactions, whereas the D,L-mixture yields racemic products that require costly preparative chiral separation . Furthermore, the benzaldimine derivative demonstrates a documented radiochemical incorporation efficiency of 60-80% under optimized α-deprotonation conditions, a yield profile that alternative aldimine derivatives (anisaldehyde, cinnamaldehyde, vanillin, salicylaldehyde) have not been validated to match in comparable [11C]-labeling protocols [1]. Substituting with structurally distinct aldimines alters enolate stability, alkylation regioselectivity, and deprotection kinetics, each of which can invalidate established synthetic protocols and necessitate extensive re-optimization.

Racemic D,L-isomer substitution
The racemic mixture (CAS 19779-75-0) inherently yields racemic products and may require additional preparative chiral separation, increasing cost and time. Direct replacement without re-validation of stereochemical outcome is not straightforward.
Alternative aldimine substitution
Alternative aromatic aldimines (anisaldehyde, cinnamaldehyde, etc.) lack published quantitative radiochemical incorporation data under comparable [11C] conditions. Electronic effects may alter enolate stability, alkylation regioselectivity, and deprotection kinetics, invalidating established synthetic protocols.

L-Tryptophan Methyl Ester Benzaldimine: Comparative Evidence


Radiochemical Incorporation Yield

L-Tryptophan methyl ester, benzaldimine demonstrates validated radiochemical performance as an α-deprotonation substrate for [11C]methylation. In the radiosynthesis of α-[11C]methyl-tryptophan and its methyl ester, α-deprotonation with LDA followed by reaction with no-carrier-added [11C]iodomethane achieved 60-80% incorporation within 5 minutes at 27-30°C [1]. Following HPLC purification, radiochemically pure α-[11C]methyl-tryptophan or its methyl ester was obtained with minimum chemical contamination from tryptophan [1]. In contrast, alternative aromatic aldimines listed in preparative patents (anisaldehyde, cinnamaldehyde, vanillin, salicylaldehyde, furfural, p-dimethylaminobenzaldehyde) lack published quantitative incorporation data under these specific [11C] conditions, leaving their radiochemical efficiency unvalidated .

[11C] Incorporation Yield
Head-to-head
60–80% [11C]iodomethane incorporation in 5 min at 27–30°C
Supports radiochemical synthesis optimization
Validated under LDA-mediated α-deprotonation; alternative aldimines lack comparable data
PET Radiochemistry 11C-Labeling α-Methyl Amino Acid Synthesis

Stereochemical Outcome

L-Tryptophan methyl ester, benzaldimine (CAS 67628-15-3, single L-enantiomer) provides inherent chirality as a chiral pool starting material, enabling stereocontrolled transformations via the α-carbon . In contrast, simple alkylation of the enolate generated from this L-enantiomer benzaldimine can still lead to racemic mixtures of D- and L-product isomers, necessitating careful reaction condition optimization to preserve stereochemical integrity . The racemic D,L-tryptophan methyl ester, benzaldimine (CAS 19779-75-0) offers no stereochemical advantage and inherently yields racemic products in all non-asymmetric transformations . For applications requiring enantiomerically pure products—including the majority of biologically active α-substituted tryptophan derivatives—the D,L-isomer requires additional costly preparative chiral separation steps (estimated cost increase: 30-200% depending on scale and resolution method), whereas the L-enantiomer provides a direct route to single-enantiomer products when coupled with appropriate asymmetric conditions .

Stereochemical Outcome
Class-level
L-enantiomer: chirality-directing template. D,L-mixture: racemic products.
L-isomer may reduce chiral separation burden
Alkylation conditions can racemize; stereochemical optimization required
Asymmetric Synthesis Chiral Pool Strategy Stereoselective Alkylation

Physical Characterization: Melting Point & Purity

L-Tryptophan methyl ester, benzaldimine (CAS 67628-15-3) exhibits a reported melting point of 125-126°C and typical commercial purity specification of 95% . The racemic D,L-isomer (CAS 19779-75-0) shares an identical melting point range of 125-126°C and similar purity specification (minimum 95%) . This physical equivalence underscores the importance of chiral identity verification beyond melting point analysis alone; procurement documentation must explicitly confirm enantiomeric composition. The compound appears as a light yellow solid and demonstrates solubility in chloroform and ethyl acetate .

Physical Characterization
Data to verify
Melting point 125–126°C; identical for L- and D,L-isomers
Physical equivalence requires chiral identity verification
Melting point alone cannot confirm enantiomeric purity; supplier CoA essential
Analytical Chemistry Quality Control Compound Identity Verification

α-Deprotonation Reactivity

The benzaldimine moiety in L-tryptophan methyl ester, benzaldimine activates the α-carbon toward deprotonation by lithium diisopropylamide (LDA), generating a nucleophilic enolate species capable of trapping [11C]iodomethane with 60-80% efficiency [1]. This reactivity profile is specifically documented for the benzaldimine derivative; alternative aldimines (anisaldehyde-derived, cinnamaldehyde-derived, etc.) may exhibit different enolate stability, α-CH acidity, and alkylation regioselectivity due to electronic effects of the aromatic substituent . The resulting radiochemically pure product after HPLC purification demonstrates minimal chemical contamination from unreacted tryptophan, confirming the benzaldimine's suitability as a transient protecting group that enables clean α-functionalization without side reactions at the indole nitrogen [1].

α-Deprotonation Reactivity
Reported
60–80% [11C] incorporation via LDA enolate formation
Validated reactivity benchmark for PET tracer synthesis
Benzaldimine electronic effects support enolate stability; alternatives uncharacterized
Enolate Chemistry α-Alkylation Radiochemical Precursor Validation

L-Tryptophan Methyl Ester Benzaldimine: Application Scenarios


α-[11C]Methyl-L-Tryptophan Radiochemical Synthesis

This compound is the preferred α-deprotonation substrate for [11C]methylation protocols targeting α-[11C]methyl-tryptophan and its methyl ester. The documented 60-80% [11C]iodomethane incorporation efficiency within 5 minutes at 27-30°C provides a validated baseline for method development and radiochemical yield optimization [1]. Procurement is indicated when the synthetic objective requires a benzaldimine-protected tryptophan scaffold with established radiochemical performance characteristics, avoiding unvalidated alternative aldimines that lack published [11C] incorporation data .

Asymmetric α-Substituted Tryptophan Synthesis

The single L-enantiomer stereochemistry (CAS 67628-15-3) makes this compound suitable as a chirality-directing template for asymmetric α-alkylation and related stereoselective transformations [1]. While the benzaldimine enolate alkylation can racemize under non-optimized conditions, starting from the enantiopure L-isomer eliminates the need for preparative chiral separation of starting material, unlike the racemic D,L-isomer (CAS 19779-75-0) . This scenario is optimal for medicinal chemistry programs requiring enantiomerically enriched α-substituted tryptophan building blocks, where procurement of the single enantiomer reduces downstream purification burden and associated costs .

Chiral Schiff Base Intermediates with Transient Protection

The benzaldimine group functions as a hydrolytically labile protecting group for the α-amine, enabling temporary masking of the primary amino functionality during synthetic sequences requiring α-carbon modification without indole nitrogen interference [1]. Following α-functionalization, the benzaldimine can be selectively cleaved under mild acidic or basic hydrolysis to regenerate the free amine. This application scenario is distinct from using alternative aldimines whose hydrolysis kinetics and selectivity may differ due to electronic effects of the aromatic substituent, and from the D,L-isomer which introduces stereochemical heterogeneity .

Chiral Identity Verification Reference

Given the identical melting point (125-126°C) and similar physical appearance between the L-enantiomer and racemic D,L-isomer, this compound serves as a reference standard for establishing analytical methods that distinguish between stereoisomers [1]. Procurement of certified L-enantiomer material enables method development for chiral HPLC or polarimetric identity confirmation, ensuring that subsequent synthetic batches meet enantiopurity specifications .

Application
Selection Property
Validation Focus
PET tracer precursor synthesis
Reported [11C] incorporation profile
Radiochemical yield reproducibility
Stereocontrolled α-alkylation studies
Single L-enantiomer chiral template
Stereochemical outcome under optimized conditions
Transient amine protection in multi-step synthesis
Hydrolytically labile benzaldimine group
Deprotection selectivity and kinetics
Chiral analytical method development
Certified L-enantiomer standard
Enantiopurity confirmation by chiral HPLC or polarimetry

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